2-[(3S)-1-[(3,4-difluorophenyl)methyl]pyrrolidin-3-yl]-6-(trifluoromethyl)-1H-benzimidazole
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Description
This compound is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds. This structure is noted for its interesting spectrum of pharmacological activities. The trifluoromethyl group is a common motif in pharmaceuticals and its presence can greatly influence the chemical properties of a molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzimidazole ring, possibly through a reaction of o-phenylenediamine with a carboxylic acid derivative. The trifluoromethyl group could potentially be introduced through various methods, such as the use of a trifluoromethylating reagent .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzimidazole ring, a pyrrolidine ring, and a trifluoromethyl group. The benzimidazole and pyrrolidine rings are likely to contribute to the rigidity of the molecule, while the trifluoromethyl group could add electron-withdrawing character .Chemical Reactions Analysis
As a benzimidazole derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity of the compound would likely be influenced by the electron-withdrawing trifluoromethyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .Future Directions
Properties
IUPAC Name |
2-[(3S)-1-[(3,4-difluorophenyl)methyl]pyrrolidin-3-yl]-6-(trifluoromethyl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F5N3/c20-14-3-1-11(7-15(14)21)9-27-6-5-12(10-27)18-25-16-4-2-13(19(22,23)24)8-17(16)26-18/h1-4,7-8,12H,5-6,9-10H2,(H,25,26)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTMRDALWIKGHQ-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NC3=C(N2)C=C(C=C3)C(F)(F)F)CC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1C2=NC3=C(N2)C=C(C=C3)C(F)(F)F)CC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F5N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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